![molecular formula C24H25FN6O2 B2777548 8-(4-Benzylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione CAS No. 895844-22-1](/img/no-structure.png)

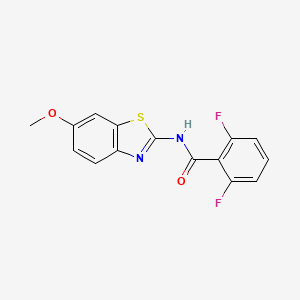

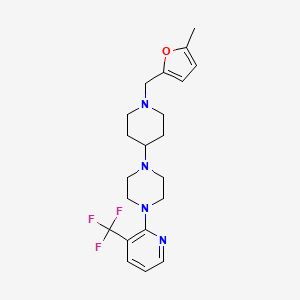

8-(4-Benzylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Derivative Formation

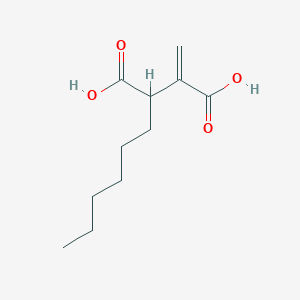

Research on compounds with structural similarities often involves the synthesis of novel derivatives aimed at improving biological activity or understanding structural-activity relationships. For example, the study on the synthesis of benzo[5,6]cyclohepta[1,2-b]thiophene and thieno[3,2-c]-benzazepine derivatives showcases the chemical versatility and potential for creating novel compounds with improved properties (Kohara et al., 2002).

Biological Activities and Pharmacological Potential

Compounds related to the query have been explored for various pharmacological activities. The study on the analgesic activity of new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives highlights the potential for discovering new analgesic and anti-inflammatory agents (Zygmunt et al., 2015). Similarly, the exploration of mono Mannich bases with piperazines as possible anticancer agents and carbonic anhydrase inhibitors demonstrates the compound's potential in cancer therapy and enzyme inhibition (Tuğrak et al., 2019).

Antimicrobial and Anticonvulsant Properties

Research into the antimicrobial and anticonvulsant properties of related compounds has also been conducted. For instance, the study on the synthesis and biological activity of triazole analogues of piperazine discusses their significant inhibition of bacterial growth, indicating potential applications in addressing bacterial infections (Nagaraj et al., 2018).

Mechanism of Action

Future Directions

The discovery of CB1 inverse agonists with a chemical scaffold distinct from the first generation of CB1 inverse agonists holds promise for developing peripherally active CB1 inverse agonists with fewer side effects . The benzhydryl piperazine scaffold is structurally distinct from the first-generation CB1 inverse agonists. It offers new opportunities for developing novel CB1 inverse agonists through the optimization of molecular properties, such as the polar surface area and hydrophilicity, to reduce the central activity observed with SR141716A .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(4-Benzylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione' involves the synthesis of the intermediate compounds followed by their coupling to form the final product.", "Starting Materials": [ "4-benzylpiperazine", "4-fluorobenzyl chloride", "3-methylxanthine", "phthalic anhydride", "potassium hydroxide", "acetic anhydride", "sodium bicarbonate", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 4-benzylpiperazine by reacting benzyl chloride with piperazine in the presence of potassium hydroxide.", "Step 2: Synthesis of 4-fluorobenzyl chloride by reacting 4-fluorobenzoic acid with thionyl chloride.", "Step 3: Synthesis of 7-(4-fluorophenyl)methyl-3-methylxanthine by reacting 4-fluorobenzyl chloride with 3-methylxanthine in the presence of sodium bicarbonate.", "Step 4: Synthesis of 8-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)methyl-3-methylxanthine by reacting 4-benzylpiperazine with 7-(4-fluorophenyl)methyl-3-methylxanthine in the presence of acetic anhydride.", "Step 5: Synthesis of 8-(4-benzylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione by reacting 8-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)methyl-3-methylxanthine with phthalic anhydride in the presence of ethyl acetate and methanol." ] } | |

CAS RN |

895844-22-1 |

Molecular Formula |

C24H25FN6O2 |

Molecular Weight |

448.502 |

IUPAC Name |

8-(4-benzylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione |

InChI |

InChI=1S/C24H25FN6O2/c1-28-21-20(22(32)27-24(28)33)31(16-18-7-9-19(25)10-8-18)23(26-21)30-13-11-29(12-14-30)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,27,32,33) |

InChI Key |

XGXHBSGMMNTCMK-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CC5=CC=C(C=C5)F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]thiophene-2-carboxamide](/img/structure/B2777465.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,4-dimethylphenyl)oxamide](/img/structure/B2777473.png)

![2-[1-[2-(3-Methoxyphenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2777474.png)

![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2777479.png)

![6-benzyl-9-bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B2777484.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2777485.png)

![8-((diethylamino)methyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2777488.png)